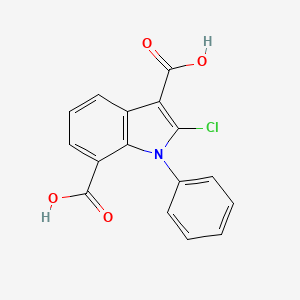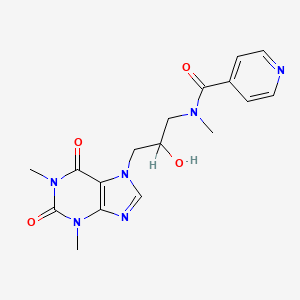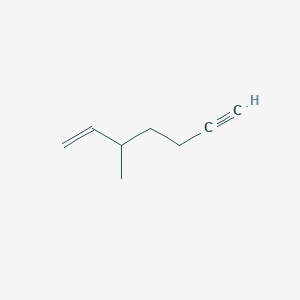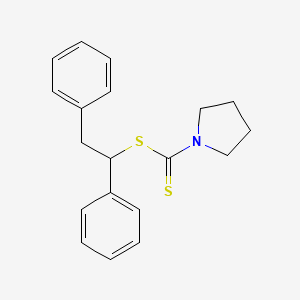![molecular formula C24H40ClNO4S B14476614 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride CAS No. 66142-13-0](/img/structure/B14476614.png)
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is a complex organic compound that features a phenoxy group substituted with a butane-1-sulfonylamino group and a tetradecanoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy group is first functionalized with a butane-1-sulfonylamino group through a nucleophilic substitution reaction. This intermediate is then reacted with tetradecanoyl chloride under conditions that promote the formation of the final product. Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonylamino and acyl chloride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The acyl chloride moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the acyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Water or aqueous bases like sodium hydroxide can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while hydrolysis of the acyl chloride results in a carboxylic acid.
Applications De Recherche Scientifique
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride involves its interaction with specific molecular targets. The sulfonylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acyl chloride moiety can also react with amines or alcohols, forming stable amide or ester linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}acetyl chloride
- 2-{4-[(Butane-1-sulfonyl)amino]phenoxy}hexadecanoyl chloride
Uniqueness
2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is unique due to its specific combination of functional groups and chain length
Propriétés
Numéro CAS |
66142-13-0 |
|---|---|
Formule moléculaire |
C24H40ClNO4S |
Poids moléculaire |
474.1 g/mol |
Nom IUPAC |
2-[4-(butylsulfonylamino)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C24H40ClNO4S/c1-3-5-7-8-9-10-11-12-13-14-15-23(24(25)27)30-22-18-16-21(17-19-22)26-31(28,29)20-6-4-2/h16-19,23,26H,3-15,20H2,1-2H3 |
Clé InChI |
IXEAUJUALRUZIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)NS(=O)(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14476536.png)

![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)
![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)

![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)

![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)

